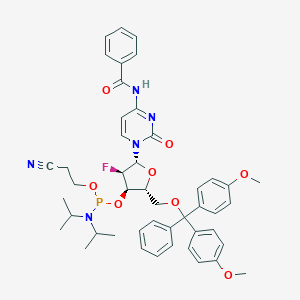

2’-F-Bz-dC-Phosphoramidit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Fluoro-Benzoyl-2’-deoxycytidine Phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides, such as DNA and RNA. This compound is particularly valuable in the field of nucleic acid research due to its enhanced stability and resistance to nuclease degradation . It is commonly used in the synthesis of antisense oligonucleotides, which are designed to bind to specific RNA sequences and inhibit their function .

Wissenschaftliche Forschungsanwendungen

2’-Fluor-Benzoyl-2’-Desoxycytidin-Phosphoramidit hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Herstellung von diagnostischen Tests und therapeutischen Oligonukleotiden eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2’-Fluor-Benzoyl-2’-Desoxycytidin-Phosphoramidit beinhaltet dessen Einbau in Oligonukleotide, die dann an komplementäre RNA-Sequenzen binden. Diese Bindung kann die Funktion der Ziel-RNA hemmen, was zu Gen-Silencing oder Hemmung der Virusreplikation führt. Die Fluorgruppe verbessert die Stabilität und Bindungsaffinität des Oligonukleotids, während die Benzoylgruppe zusätzlichen Schutz vor Nuklease-Abbau bietet .

Wirkmechanismus

Target of Action

2’-F-Bz-dC Phosphoramidite, also known as 2’-Fluoro-N4-benzoyl-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite, is primarily used in the synthesis of oligoribonucleotides . These oligoribonucleotides can be DNA, RNA, or their analogs . The compound’s primary targets are therefore the nucleic acid sequences that these oligoribonucleotides are designed to interact with .

Mode of Action

The compound interacts with its targets by hybridizing to the complementary nucleic acid sequences . The 2’-Fluoro modification in the compound helps the nucleosides adopt an RNA-type sugar conformation, which is more thermodynamically stable than the DNA-type sugar conformation . This increased stability enhances the compound’s binding affinity to its targets .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis and function of nucleic acids . By forming stable duplexes with RNA, the compound can inhibit the replication of viruses . It can also be used to synthesize antisense oligonucleotide analogs, which can induce apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is used in the synthesis of oligoribonucleotides, which suggests that its bioavailability would depend on the properties of the resulting oligoribonucleotides .

Result of Action

The compound’s action results in the formation of stable duplexes with RNA, which can inhibit the replication of viruses . When used to synthesize antisense oligonucleotide analogs, the compound can induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . The compound’s efficacy can also be influenced by the presence of nucleases, although the corresponding phosphorothioate linkages are highly resistant .

Biochemische Analyse

Biochemical Properties

2’-F-Bz-dC Phosphoramidite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for the synthesis of oligoribonucleotides .

Cellular Effects

The effects of 2’-F-Bz-dC Phosphoramidite on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2’-F-Bz-dC Phosphoramidite is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2’-F-Bz-dC Phosphoramidite change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-F-Bz-dC Phosphoramidite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-F-Bz-dC Phosphoramidite is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2’-F-Bz-dC Phosphoramidite is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-F-Bz-dC Phosphoramidite and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2’-Fluor-Benzoyl-2’-Desoxycytidin-Phosphoramidit umfasst mehrere Schritte:

Schutz der Hydroxylgruppen: Die Hydroxylgruppen des Nukleosids werden mit geeigneten Schutzgruppen geschützt, um unerwünschte Reaktionen in den folgenden Schritten zu verhindern.

Fluorierung: Die 2’-Hydroxylgruppe wird selektiv fluoriert, um die Fluorgruppe einzuführen.

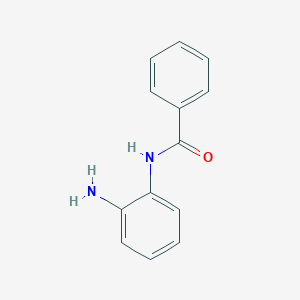

Benzoylierung: Die Aminogruppe der Cytidinbase wird durch Benzoylierung geschützt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2’-Fluor-Benzoyl-2’-Desoxycytidin-Phosphoramidit erfolgt typischerweise mit automatisierten Synthesizern, die die für die Oligonukleotidsynthese erforderlichen sequenziellen chemischen Reaktionen durchführen. Diese Synthesizer fügen Phosphoramidite von der 3’ zu 5’ Richtung hinzu, was eine effiziente und hochdurchsatzfähige Produktion ermöglicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2’-Fluor-Benzoyl-2’-Desoxycytidin-Phosphoramidit unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Das während der Oligonukleotidsynthese gebildete Phosphit-Triester-Zwischenprodukt wird zu einem Phosphat-Triester oxidiert.

Substitution: Die Fluorgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Entschützung: Die Schutzgruppen werden unter bestimmten Bedingungen entfernt, um das endgültige Oligonukleotidprodukt zu erhalten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Jod in Tetrahydrofuran und Wasser wird üblicherweise zur Oxidation verwendet.

Entschützungsmittel: Ammoniak wird zum Entfernen von Schutzgruppen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Oligonukleotide mit erhöhter Stabilität und Resistenz gegenüber Nuklease-Abbau, wodurch sie für verschiedene Forschungs- und therapeutische Anwendungen geeignet sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2’-Fluor-Benzoyl-2’-Desoxyadenosin-Phosphoramidit

- 2’-Fluor-Benzoyl-2’-Desoxyguanosin-Phosphoramidit

- 2’-Fluor-Benzoyl-2’-Desoxyuridin-Phosphoramidit

Einzigartigkeit

2’-Fluor-Benzoyl-2’-Desoxycytidin-Phosphoramidit ist aufgrund seiner spezifischen Modifikationen, die die Stabilität und Bindungsaffinität erhöhen, einzigartig. Das Vorhandensein der Fluorgruppe an der 2’-Position und der Benzoylschutz der Aminogruppe bieten ein Gleichgewicht von Stabilität und Reaktivität, wodurch es besonders für therapeutische Anwendungen geeignet ist .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.